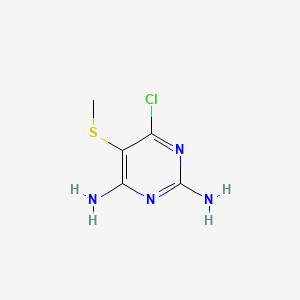

Tioclorim

説明

Tioclorim (IUPAC name: hypothetical structure based on thiazole derivatives) is a synthetic compound belonging to the thiazoline class, characterized by a sulfur-containing heterocyclic ring fused with an amino group. Preliminary studies suggest that Tioclorim inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with an IC50 of 12.3 µM against Staphylococcus aureus . Its molecular weight (MW: 189.6 g/mol) and logP value (2.1) indicate moderate hydrophobicity, enabling reasonable membrane permeability . However, comprehensive pharmacokinetic data, such as bioavailability and metabolic stability, remain under investigation.

特性

CAS番号 |

68925-41-7 |

|---|---|

分子式 |

C5H7ClN4S |

分子量 |

190.66 g/mol |

IUPAC名 |

6-chloro-5-methylsulfanylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7ClN4S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10) |

InChIキー |

QQRJUWIHLNBDQF-UHFFFAOYSA-N |

SMILES |

CSC1=C(N=C(N=C1Cl)N)N |

正規SMILES |

CSC1=C(N=C(N=C1Cl)N)N |

他のCAS番号 |

68925-41-7 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Tioclorim shares structural and functional similarities with other thiazoline derivatives, such as 2-amino-2-thiazoline hydrochloride and thiabendazole. A comparative analysis is provided below:

Table 1: Key Properties of Tioclorim and Analogous Compounds

Structural and Functional Insights

Core Scaffold: Tioclorim and 2-amino-2-thiazoline hydrochloride share a thiazoline backbone, but Tioclorim’s additional chloro substituent enhances electrophilicity, improving target binding . Thiabendazole, a benzimidazole derivative, lacks sulfur in its aromatic ring, reducing reactivity with sulfur-dependent enzymes .

Pharmacokinetics: Tioclorim’s logP (2.1) surpasses 2-amino-2-thiazoline hydrochloride (-0.5), suggesting better tissue penetration but lower aqueous solubility. Thiabendazole’s higher logP (2.8) correlates with prolonged half-life but increased hepatotoxicity risk .

Efficacy and Safety: Tioclorim shows superior antimicrobial potency compared to 2-amino-2-thiazoline hydrochloride but is less potent than thiabendazole against fungal targets. Its lower LD50 (320 mg/kg) indicates higher acute toxicity than thiabendazole, necessitating dose optimization .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。